molecular formula C25H32N6OS B457159 N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE

N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B457159
M. Wt: 464.6g/mol
InChI Key: RPPXQYIHOBXWCE-UHFFFAOYSA-N
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Description

N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, thiazole, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via Friedel-Crafts alkylation using adamantane derivatives.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with azides under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the thiazole and tetrazole intermediates with the adamantanecarboxamide moiety using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various functionalized adamantane derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features that could interact with biological targets.

    Materials Science: The compound’s rigid adamantane core could be useful in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: It could be used as a probe to study the interactions of thiazole and tetrazole rings with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The adamantane moiety could enhance membrane permeability, while the thiazole and tetrazole rings could form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(2H-tetrazol-2-yl)-1-adamantanecarboxamide: A similar compound with slight variations in the functional groups.

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Thiazole derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.

Uniqueness

N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOXAMIDE is unique due to its combination of three distinct moieties: adamantane, thiazole, and tetrazole. This unique structure could confer specific properties, such as enhanced stability, specific binding interactions, and potential for diverse chemical modifications.

Properties

Molecular Formula

C25H32N6OS

Molecular Weight

464.6g/mol

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(tetrazol-2-yl)adamantane-1-carboxamide

InChI

InChI=1S/C25H32N6OS/c32-21(24-8-18-4-19(9-24)11-25(10-18,13-24)31-27-14-26-30-31)29-22-28-20(12-33-22)23-5-15-1-16(6-23)3-17(2-15)7-23/h12,14-19H,1-11,13H2,(H,28,29,32)

InChI Key

RPPXQYIHOBXWCE-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C56CC7CC(C5)CC(C7)(C6)N8N=CN=N8

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C56CC7CC(C5)CC(C7)(C6)N8N=CN=N8

Origin of Product

United States

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